Pyrazine, hexyl-
Overview
Description
Hexylpyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound . Pyrazine has a symmetrical structure with a six-membered ring containing four carbon atoms and two nitrogen atoms . Hexylpyrazine has the molecular formula C10H16N2 .
Molecular Structure Analysis
The molecular structure of hexylpyrazine consists of a pyrazine ring attached to a hexyl group . Pyrazine itself is a symmetrical molecule with a six-membered ring containing four carbon atoms and two nitrogen atoms .
Physical and Chemical Properties Analysis
Pyrazine, the parent compound of hexylpyrazine, is a colorless solid with a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .
Scientific Research Applications
1. Occurrence and Biodegradation in Nature
Hexyl Pyrazine and its derivatives are naturally occurring compounds found in various biological systems. They are commonly synthesized chemically or biologically and are used as flavoring additives in food. These compounds are formed predominantly during the heating of food. Interestingly, some bacteria can use substituted pyrazines as a sole carbon and energy source. In humans and animals, they are excreted after hydroxylation, but the pyrazine ring is not cleaved (Müller & Rappert, 2010).
2. Pharmacological Applications
Pyrazine derivatives have diverse pharmacological effects, including antimicrobial, antifungal, antidiabetic, and anticancer activities. They are recognized for their potential in drug development and are included in clinically used drugs worldwide. Some derivatives have been specifically patented for their unique pharmacological properties (Doležal & Zítko, 2015); (Ferreira & Kaiser, 2012).
3. Antimycobacterial Activity
Several pyrazine derivatives have been synthesized with significant activity against Mycobacterium tuberculosis and Mycobacterium avium. These compounds are important in the study of antimycobacterial agents, potentially contributing to the treatment of tuberculosis (Seitz, Suling, & Reynolds, 2002).
4. Microbial Metabolism
Pyrazines are synthesized and degraded by various microorganisms. The microbial transformation of pyrazines has led to the creation of novel molecules. Understanding the microbial metabolism of these compounds is crucial for their application in food, agriculture, and medicine (Rajini, Aparna, Sasikala, & Ramana, 2011).
5. Chemical Synthesis and Applications
The synthesis of pyrazine derivatives, including hexyl pyrazine, is a significant area of research. These compounds are used in various applications, from flavoring agents to potential pharmaceuticals. The development of new synthetic methods and understanding their reactivity is crucial for advancing their applications (Kenning et al., 2002).
Properties
IUPAC Name |
2-hexylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-5-6-10-9-11-7-8-12-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQRFVUKPVNFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067366 | |
Record name | Pyrazine, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28217-91-6 | |
Record name | 2-Hexylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28217-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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